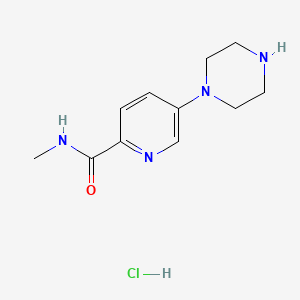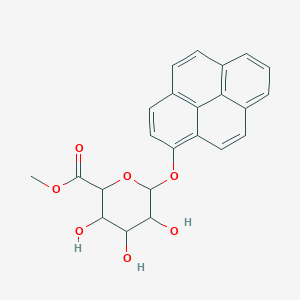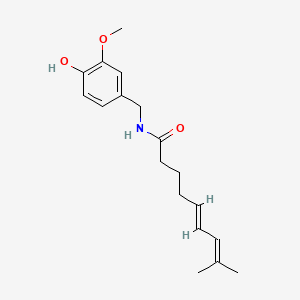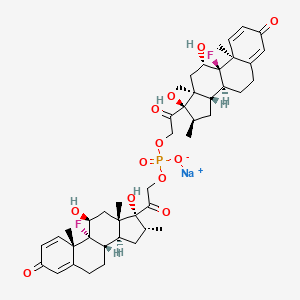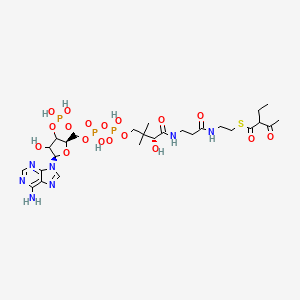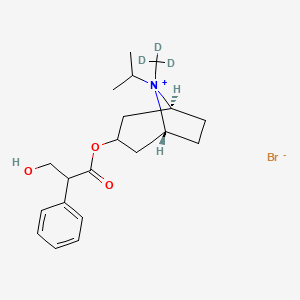
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) is a deuterated form of Ipratropium Bromide, a quaternary ammonium compound. It is commonly used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, (+/-)-Ipratropium-d3 Bromide (N-methyl-d3), is often used in scientific research to study the pharmacokinetics and metabolism of the drug due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ipratropium-d3 Bromide (N-methyl-d3) typically involves the introduction of deuterium atoms into the Ipratropium Bromide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of tropic acid with deuterated methylamine to form the deuterated tropine ester, which is then quaternized with methyl bromide to yield (+/-)-Ipratropium-d3 Bromide (N-methyl-d3).
Industrial Production Methods
Industrial production of (+/-)-Ipratropium-d3 Bromide (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The quaternary ammonium group makes it susceptible to nucleophilic attack, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as hydroxide and alkoxide ions. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the tropine moiety.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Major Products
The major products formed from these reactions include deuterated analogs of tropine derivatives, which are useful in further synthetic applications and research studies.
Scientific Research Applications
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry to study the pharmacokinetics and metabolism of Ipratropium Bromide.
Biology: Employed in biochemical studies to investigate the interaction of Ipratropium Bromide with biological targets.
Medicine: Utilized in clinical research to understand the drug’s mechanism of action and to develop new therapeutic strategies for respiratory diseases.
Industry: Applied in the development of new formulations and delivery systems for bronchodilators.
Mechanism of Action
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) exerts its effects by blocking the muscarinic acetylcholine receptors in the airways. This inhibition prevents the binding of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking these receptors, the compound induces bronchodilation, leading to the relaxation of the airway muscles and improved airflow.
Comparison with Similar Compounds
Similar Compounds
Ipratropium Bromide: The non-deuterated form, commonly used as a bronchodilator.
Tiotropium Bromide: Another quaternary ammonium compound with a longer duration of action.
Aclidinium Bromide: A similar bronchodilator with a different pharmacokinetic profile.
Uniqueness
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound in biological systems, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C20H30BrNO3 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[(1R,5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i3D3; |
InChI Key |
LHLMOSXCXGLMMN-PGHIIOHNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


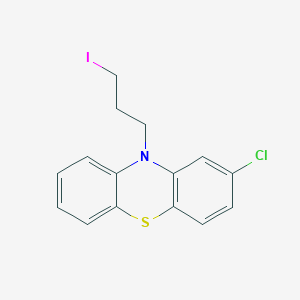


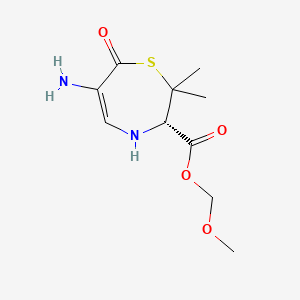
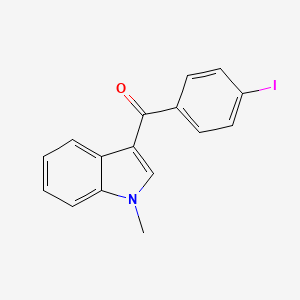
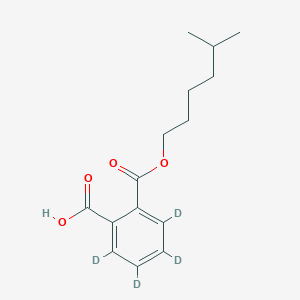
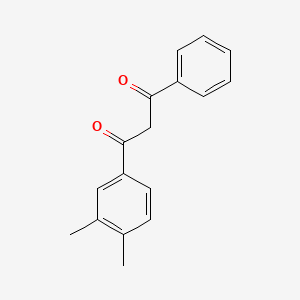
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)

